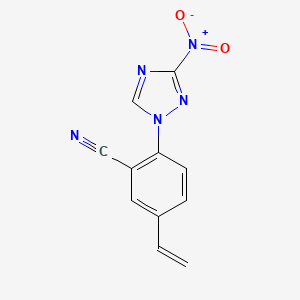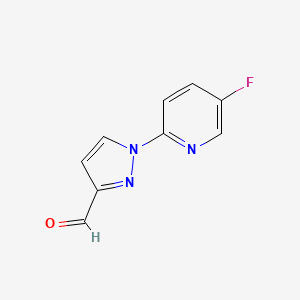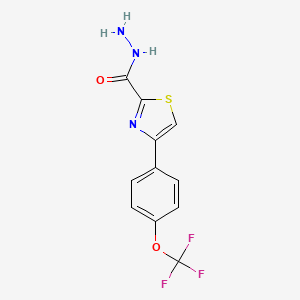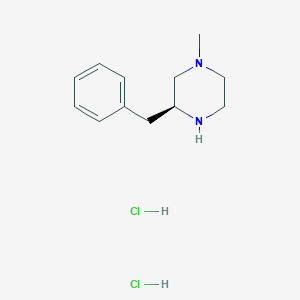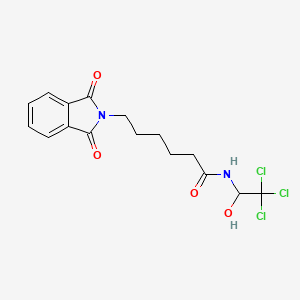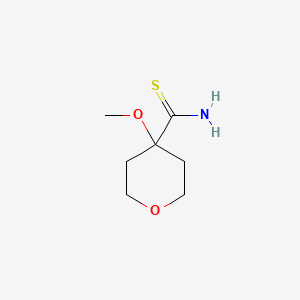
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Übersicht
Beschreibung
“2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various chemical reactions. For instance, some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid”, can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions during their synthesis. For instance, the protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” can be analyzed using various techniques. For instance, the crystal structure of a similar compound was analyzed and found to be monoclinic .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the pyrazole moiety, such as 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid , have been studied for their potential antimicrobial properties. Research indicates that pyrazole derivatives can be effective against a range of microbial pathogens. The structural flexibility of pyrazole allows for the synthesis of various derivatives that can be optimized for enhanced antimicrobial efficacy .
Antioxidant Properties
Pyrazole derivatives are also known for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly useful in the development of treatments for diseases where oxidative stress plays a role, such as neurodegenerative disorders .
Anticancer Potential
The pyrazole ring is a common feature in many anticancer agents. Its incorporation into new compounds is a strategy to develop novel therapeutics with potential anticancer activities. These compounds can interact with various biological targets, disrupting cancer cell proliferation and survival .
Anti-inflammatory Applications
Due to the anti-inflammatory properties of pyrazole derivatives, they are being explored for the treatment of inflammatory diseases. The ability to modulate the inflammatory response makes these compounds promising candidates for drug development .
Antiviral Activity
With the ongoing need for effective antiviral drugs, pyrazole derivatives are being investigated for their potential to inhibit viral replication. Their action against different viral enzymes makes them a valuable resource in the fight against viral infections .
Drug Discovery and Design
The versatile nature of the pyrazole ring makes it an attractive scaffold in drug discovery. Its ability to bind with various enzymes and receptors allows for the design of drugs with specific actions. Molecular docking studies, particularly in the context of COVID-19, have shown that pyrazole derivatives can have significant binding affinities, indicating their potential as drug candidates .
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid, have been found to exhibit affinity towards various biological targets . For instance, some pyrazoline compounds have shown selective inhibition potential towards cholinesterase (AChE and BChE) active sites .
Mode of Action
It can be inferred from related studies that pyrazole derivatives may interact with their targets, such as cholinesterase, by binding to the active sites, thereby inhibiting their function .
Biochemical Pathways
Related pyrazole compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related pyrazole compounds have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-methoxy-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZHTJPMHEWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1549522-64-6 | |
| Record name | 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)


